Tribenzo[b,m,tuv]picene
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Overview
Description
Tribenzo[b,m,tuv]picene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18. It is characterized by its complex structure, which includes multiple fused benzene rings. This compound is of significant interest in the field of organic electronics due to its unique optoelectronic properties .
Preparation Methods
The synthesis of Tribenzo[b,m,tuv]picene typically involves a series of organic reactions. One common method includes the palladium-catalyzed C–N bond-forming amination reaction. This reaction is known for its efficiency in forming complex aromatic structures . The reaction conditions often involve the use of palladium catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Tribenzo[b,m,tuv]picene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tribenzo[b,m,tuv]picene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, its derivatives are explored for their potential therapeutic properties. In industry, this compound is used in the development of organic semiconductors and optoelectronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Tribenzo[b,m,tuv]picene involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in charge transfer processes, making it an effective material for electronic applications. The molecular targets include electron-rich and electron-deficient sites within the compound, facilitating its role in organic electronics .
Comparison with Similar Compounds
Tribenzo[b,m,tuv]picene can be compared to other similar polycyclic aromatic hydrocarbons, such as benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene and tribenzo[b,n,pqr]perylene. These compounds share similar structural features but differ in their electronic properties and stability. This compound is unique due to its specific arrangement of benzene rings, which imparts distinct optoelectronic properties .
Properties
CAS No. |
83863-49-4 |
---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
octacyclo[18.10.2.02,15.05,14.06,11.017,31.021,26.028,32]dotriaconta-1(31),2(15),3,5(14),6,8,10,12,16,18,20(32),21,23,25,27,29-hexadecaene |
InChI |
InChI=1S/C32H18/c1-3-7-23-19(5-1)9-12-26-25(23)15-16-27-29-14-10-21-17-20-6-2-4-8-24(20)28-13-11-22(18-30(26)27)32(29)31(21)28/h1-18H |
InChI Key |
WNFITLYGBGPJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C5C=CC6=C7C5=C4C=CC7=CC8=CC=CC=C68 |
Origin of Product |
United States |
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